(2,4-Dimetoxi-fenil)hidracina

Descripción general

Descripción

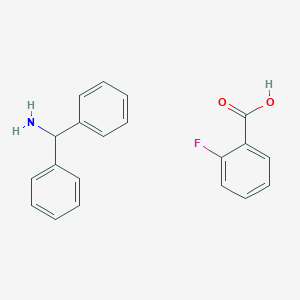

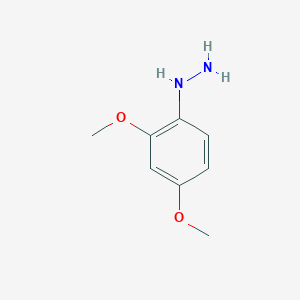

(2,4-Dimethoxyphenyl)hydrazine, also known as (2,4-Dimethoxyphenyl)hydrazine, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2,4-Dimethoxyphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dimethoxyphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis orgánica

“(2,4-Dimetoxi-fenil)hidracina” se utiliza en la síntesis orgánica. Por ejemplo, se utiliza en la síntesis de ácido 2-{[(4-hidroxi-3,5-dimetoxi-fenil)metiliden]hidraziniliden}-4-oxo-1,3-tiazolidin-5-il acético . El precursor se sintetiza mediante la reacción de 4-hidroxi-3,5-dimetoxi-benzaldehído y tiosemicarbazida en presencia de ácido acético glacial como catalizador .

Aplicaciones antimicrobianas

El compuesto muestra propiedades antimicrobianas prometedoras. La actividad antibacteriana y antifúngica in vitro del compuesto se lleva a cabo para evaluar su eficacia antimicrobiana mediante la determinación del halo de inhibición y la concentración inhibitoria mínima .

Propiedades antioxidantes

“this compound” se evalúa por su propiedad antioxidante mediante el ensayo de captura de radicales 2,2-difenil-1-picril-hidrazilo (DPPH) . Esto lo convierte en un candidato potencial para su uso en suplementos para la salud y productos farmacéuticos que buscan combatir el estrés oxidativo.

Acoplamiento molecular

El compuesto se acopla adicionalmente al sitio activo de la proteína MurB de Staphylococcus aureus (PDB ID: 1HSK) . Esto sugiere su uso potencial en el diseño y descubrimiento de fármacos.

Actividad antiproliferativa

Las hidrazidas-hidrazonas del ácido 2,4-dihidroxi-benzoico, que pueden sintetizarse a partir de “this compound”, han mostrado una actividad antiproliferativa prometedora . Esto sugiere aplicaciones potenciales en el tratamiento del cáncer.

Pruebas de toxicidad aguda

El compuesto se ha utilizado en pruebas de toxicidad aguda. Por ejemplo, la toxicidad de las hidrazidas-hidrazonas del ácido 2,4-dihidroxi-benzoico se probó in vivo en embriones de Danio rerio utilizando el procedimiento de prueba de toxicidad aguda para embriones de peces (FET) según la OCDE No. 236 .

Direcciones Futuras

The future directions for the study of “(2,4-Dimethoxyphenyl)hydrazine” could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be conducted to determine its physical and chemical properties, as well as its safety and hazards. Finally, the compound could be studied for potential applications in various fields, such as medicine or chemistry .

Mecanismo De Acción

Target of Action

(2,4-Dimethoxyphenyl)hydrazine is a type of hydrazone, a class of organic compounds that possess the general structure R1R2C=NNH2 . Hydrazones are aromatic in nature and show that one aromatic ring is linked with a hydrazine group .

Mode of Action

The mode of action of (2,4-Dimethoxyphenyl)hydrazine involves the interaction of the compound with its targets. The C-atom in hydrazone has both electrophilic and nucleophilic characters, and in both the N-atoms are nucleophilic, although the amino type nitrogen is more reactive . This allows hydrazones to be widely used in organic synthesis .

Biochemical Pathways

Hydrazones in general are known to show a wide range of pharmaceutical activities, such as antimalarial, antibacterial, antidepressant, analgesic agents, antifungal, antimicrobial, and anticonvulsant agents . Each of these activities likely involves different biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds have been investigated . For example, AR-L 57 CL, an imidazole derivative, was studied in healthy volunteers. After a single intravenous dose of 200 mg, plasma concentrations were measured at intervals for up to one hour . The decrease in plasma concentration could be expressed in terms of an open two-compartment pharmacokinetic model. The shorter elimination phase had a t1/2 of 4 min and the longer a t1/2 of 30 min .

Result of Action

Hydrazones in general are known to show a wide range of pharmaceutical activities, such as antimalarial, antibacterial, antidepressant, analgesic agents, antifungal, antimicrobial, and anticonvulsant agents . Each of these activities likely involves different molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

(2,4-Dimethoxyphenyl)hydrazine can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context. For instance, it can react with aldehydes and ketones to form hydrazones . This reaction is significant in organic synthesis and has been widely studied due to its ease of preparation and diverse pharmacological potential .

Cellular Effects

The effects of (2,4-Dimethoxyphenyl)hydrazine on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have cytotoxic effects on certain cancer cell lines .

Molecular Mechanism

At the molecular level, (2,4-Dimethoxyphenyl)hydrazine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms a conjugate double bond and a delocalized π electron on both the benzene rings when it reacts with ketones and aldehydes .

Temporal Effects in Laboratory Settings

Over time, the effects of (2,4-Dimethoxyphenyl)hydrazine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (2,4-Dimethoxyphenyl)hydrazine can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

(2,4-Dimethoxyphenyl)hydrazine may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of (2,4-Dimethoxyphenyl)hydrazine within cells and tissues can depend on various factors. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of (2,4-Dimethoxyphenyl)hydrazine and any effects on its activity or function can vary. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

(2,4-dimethoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-6-3-4-7(10-9)8(5-6)12-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRYAEGIUORORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

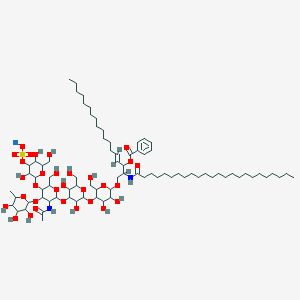

![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)

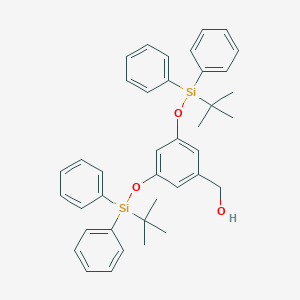

![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)

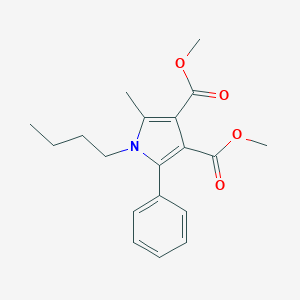

![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)

![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)